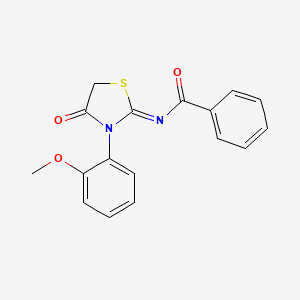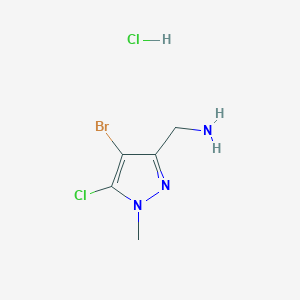
(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyrazole ring, along with a methanamine group and a hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
-
Halogenation: : The introduction of bromine and chlorine atoms into the pyrazole ring can be accomplished through halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS).
-
Methylation: : The methyl group can be introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
-
Amination: : The methanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
-
Formation of Hydrochloride Salt: : Finally, the hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. For example, the bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the substituents on the pyrazole ring.
-
Coupling Reactions: : It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the halogenated positions serve as reactive sites for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyrazole derivative, while oxidation might produce a pyrazole N-oxide.
科学研究应用
Chemistry
In chemistry, (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its halogenated positions make it a versatile intermediate for various substitution and coupling reactions.
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, among others.
Industry
In the industrial sector, this compound might be used in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methanamine group could influence its binding affinity and specificity towards these targets, potentially modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
- (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
- (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
- (4-Bromo-5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
Uniqueness
The uniqueness of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride lies in its specific substitution pattern on the pyrazole ring. The combination of bromine, chlorine, and a methyl group provides distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel derivatives with potentially unique properties and applications.
属性
IUPAC Name |
(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrClN3.ClH/c1-10-5(7)4(6)3(2-8)9-10;/h2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKRUMYWBHRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CN)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
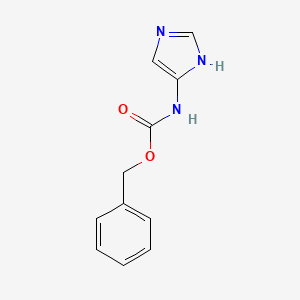
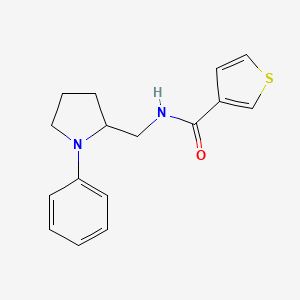
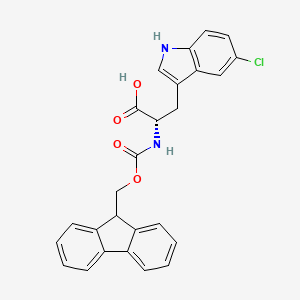
![4-[(1-Imidazolyl)methyl]phenylboronic Acid](/img/structure/B2815119.png)
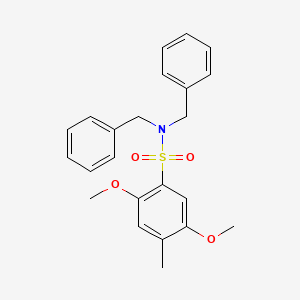
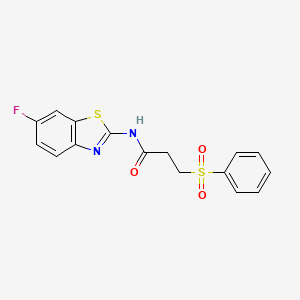
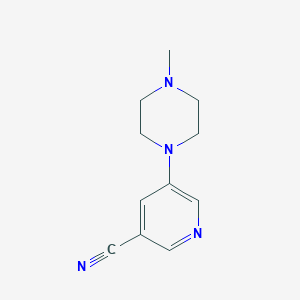
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2815125.png)
![4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2815126.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl](/img/structure/B2815128.png)
![N-[(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2815130.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2815131.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide](/img/structure/B2815132.png)
